molecular formula C17H18ClNO6 B13450114 (R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid

(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B13450114
M. Wt: 367.8 g/mol
InChI Key: RLQMUEBVBXLJAW-IMXLTCNTSA-N
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Description

The compound ®-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid is a chiral molecule composed of two distinct parts: ®-(4-chlorophenyl)-phenylmethanamine and (2R,3R)-2,3-dihydroxybutanedioic acid The former is an amine derivative, while the latter is a dihydroxy acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-chlorophenyl)-phenylmethanamine typically involves the reaction of 4-chlorobenzyl chloride with phenylmethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine derivative.

For the preparation of (2R,3R)-2,3-dihydroxybutanedioic acid, a common method involves the oxidation of tartaric acid. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to ensure the retention of the stereochemistry.

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. For example, the synthesis of ®-(4-chlorophenyl)-phenylmethanamine may be carried out in a continuous flow reactor to ensure efficient mixing and reaction control. Similarly, the production of (2R,3R)-2,3-dihydroxybutanedioic acid may involve the use of biocatalysts to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group in ®-(4-chlorophenyl)-phenylmethanamine can undergo oxidation to form the corresponding imine or nitrile.

    Reduction: The carbonyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be reduced to form the corresponding alcohols.

    Substitution: The chlorine atom in ®-(4-chlorophenyl)-phenylmethanamine can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles from ®-(4-chlorophenyl)-phenylmethanamine.

    Reduction: Formation of alcohols from (2R,3R)-2,3-dihydroxybutanedioic acid.

    Substitution: Formation of substituted derivatives of ®-(4-chlorophenyl)-phenylmethanamine.

Scientific Research Applications

Chemistry

In chemistry, ®-(4-chlorophenyl)-phenylmethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the study of enantioselective reactions and the development of new synthetic methodologies.

Biology

In biological research, (2R,3R)-2,3-dihydroxybutanedioic acid is used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for studying metalloenzymes and their catalytic activities.

Medicine

In medicine, these compounds have potential applications as pharmaceutical intermediates. For example, ®-(4-chlorophenyl)-phenylmethanamine can be used in the synthesis of chiral drugs, while (2R,3R)-2,3-dihydroxybutanedioic acid can be used in the formulation of drug delivery systems.

Industry

In industrial applications, these compounds are used in the production of chiral catalysts and as additives in the manufacturing of polymers and other materials. Their unique stereochemistry and reactivity make them valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(4-chlorophenyl)-phenylmethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid can chelate metal ions, affecting the catalytic activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-Phenylmethanamine: Lacks the chlorine substituent, resulting in different reactivity and binding properties.

    (S)-(4-chlorophenyl)-phenylmethanamine: The enantiomer of ®-(4-chlorophenyl)-phenylmethanamine, with different stereochemistry and biological activity.

    (2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid, with different stereochemistry and reactivity.

Uniqueness

The uniqueness of ®-(4-chlorophenyl)-phenylmethanamine lies in its specific stereochemistry and the presence of the chlorine substituent, which affects its reactivity and binding properties. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry and ability to form stable complexes with metal ions.

Properties

Molecular Formula

C17H18ClNO6

Molecular Weight

367.8 g/mol

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1

InChI Key

RLQMUEBVBXLJAW-IMXLTCNTSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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